EGFR/ErbB-2 Inhibitor

説明

EGFR/ErbB-2 Inhibitors are a class of drugs that target the EGFR family of tyrosine kinase receptors, which are major regulators of cellular proliferation, differentiation, and survival . They include monoclonal antibodies (mAbs) that bind to the extracellular domain of EGFR, and tyrosine kinase inhibitors (TKIs) that mostly target the intracellular part of EGFR and inhibit its activity in molecular signaling . These inhibitors are potent, reversible, and ATP-competitive .

Synthesis Analysis

EGFR/ErbB-2 inhibitors have been synthesized as a series of 6-alkoxy-4-anilinoquinazoline compounds and evaluated for in vitro inhibition of the erbB2 and EGFR kinase activity .Molecular Structure Analysis

The EGFR family (ERBB/HER) consists of four structurally related receptor tyrosine kinases (RTKs) that regulate proliferative cell signaling . The four family members are EGFR/ErbB1/HER1, ErbB2/Neu/HER2, ErbB3/HER3, and ErbB4/HER4 proteins .Chemical Reactions Analysis

EGFR/ErbB-2 inhibitors interact with EGFR in the cytoplasm and nucleus after internalization of the ligand–receptor complex . They exhibit moderate and modest cross-reactivity across the ErbB family .Physical And Chemical Properties Analysis

The physical and chemical properties of EGFR/ErbB-2 inhibitors are specific to each compound and can be found in their respective Material Safety Data Sheets .科学的研究の応用

Cancer Therapy

EGFR/ErbB-2 inhibitors have been globally approved for the treatment of different types of cancers . They have shown high efficacy in cancer therapy, particularly in targeting the EGFR with small-molecule inhibitors . For instance, lapatinib, a dual EGFR/ErbB-2 kinase inhibitor, was first approved by the FDA in 2007 for advanced or metastatic breast cancer .

Overcoming Drug Resistance

EGFR mutations have emerged as a big challenge for these drugs . However, research has shown that inhibition of ERBB2 or disruption of ERBB2/ERBB3 heterodimerization can restore cetuximab sensitivity in vitro and in vivo . This suggests that EGFR/ErbB-2 inhibitors can be used to overcome drug resistance.

Structural Analysis and Drug Design

The crystal structures of these drugs with their target kinases are also summarized and their bonding modes and interactions are visualized . This information is crucial for the design of new EGFR inhibitors .

Metabolism Studies

The proposed metabolic pathways and metabolites of the fourteen globally approved EGFR inhibitors are discussed, with a primary focus on the active and reactive metabolites . This information is important for understanding the pharmacokinetics and pharmacodynamics of these drugs.

Biological Activities and Receptor Interactions

EGFR/ErbB-2 inhibitors are classified based on their chemical structures, target kinases, and pharmacological uses . Their binding interactions with the EGFR are also classified into reversible and irreversible inhibitors . These classifications provide insights into their biological activities and receptor interactions.

Phosphorylation & Dephosphorylation Applications

EGFR/ErbB-2 inhibitors control the biological activity of EGFR/ErbB-2 . This small molecule/inhibitor is primarily used for phosphorylation and dephosphorylation applications .

作用機序

将来の方向性

特性

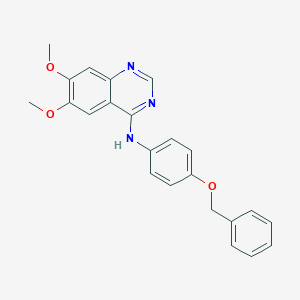

IUPAC Name |

6,7-dimethoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3/c1-27-21-12-19-20(13-22(21)28-2)24-15-25-23(19)26-17-8-10-18(11-9-17)29-14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOKYISWMVFYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431718 | |

| Record name | EGFR/ErbB-2 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

EGFR/ErbB-2 Inhibitor | |

CAS RN |

179248-61-4 | |

| Record name | EGFR/ErbB-2 Inhibitor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

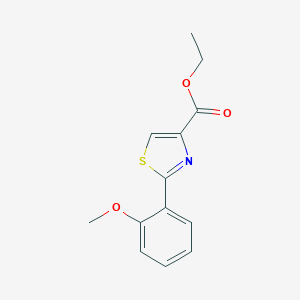

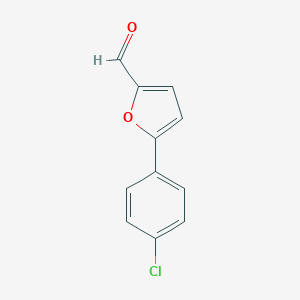

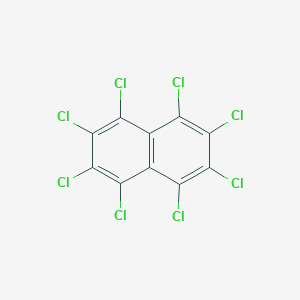

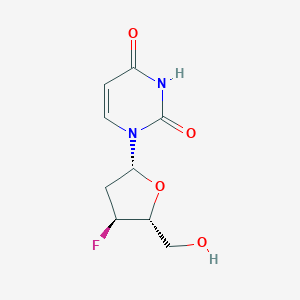

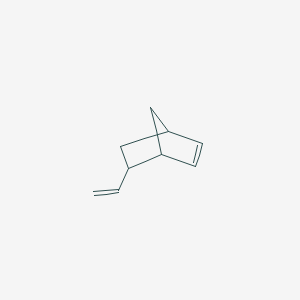

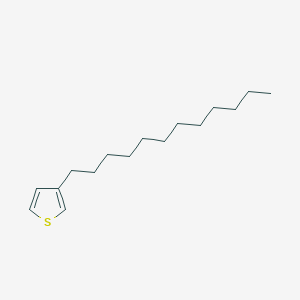

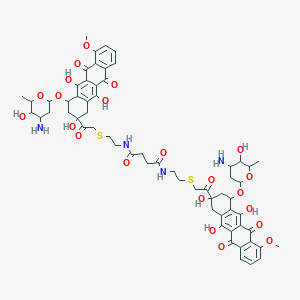

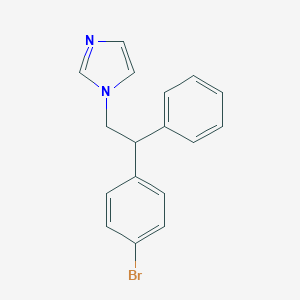

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B52674.png)

![2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B52680.png)

![Thieno[3,2-b]thiophene](/img/structure/B52689.png)